molecular formula C11H25NO B12013747 5-(Dipropylamino)pentan-1-ol CAS No. 39984-57-1

5-(Dipropylamino)pentan-1-ol

Cat. No.: B12013747
CAS No.: 39984-57-1
M. Wt: 187.32 g/mol
InChI Key: WLWVZIAIMQDJKQ-UHFFFAOYSA-N
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Description

5-(Dipropylamino)pentan-1-ol is a tertiary amino alcohol with a molecular formula of C₁₁H₂₅NO. Its structure comprises a pentanol backbone substituted at the fifth carbon with a dipropylamino group (-N(C₃H₇)₂).

Properties

CAS No.

39984-57-1

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

5-(dipropylamino)pentan-1-ol

InChI

InChI=1S/C11H25NO/c1-3-8-12(9-4-2)10-6-5-7-11-13/h13H,3-11H2,1-2H3

InChI Key

WLWVZIAIMQDJKQ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dipropylamino)pentan-1-ol typically involves the reaction of 1-pentanol with dipropylamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 5-(Dipropylamino)pentan-1-ol may involve more complex processes, including the use of advanced catalysts and optimized reaction conditions to maximize yield and purity. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(Dipropylamino)pentan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the amino group may produce secondary or tertiary amines .

Scientific Research Applications

5-(Dipropylamino)pentan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(Dipropylamino)pentan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can influence biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The dipropylamino group introduces steric bulk and reduced polarity compared to shorter-chain analogs. This structural feature impacts physical properties (e.g., boiling point, solubility) and reactivity. For instance:

  • Polarity : The longer propyl chains decrease polarity relative to ethyl or methyl substituents, reducing water solubility and increasing hydrophobicity.
  • Steric Effects: The bulky dipropylamino group may hinder nucleophilic or catalytic reactions compared to less substituted amines .

Comparison with 5-(Diethylamino)pentan-1-ol

Key Differences and Trends

Property 5-(Diethylamino)pentan-1-ol 5-(Dipropylamino)pentan-1-ol (Inferred)
Molecular Weight 161.24 g/mol 187.33 g/mol
Boiling Point 224.3°C Estimated >230°C
Polarity Moderate (due to shorter ethyl chains) Lower (longer hydrophobic chains)
Synthetic Yield Not reported Likely lower due to steric hindrance
Hazard Classification Skin/eye irritant (H315, H319) Similar hazards anticipated

Reactivity: The diethylamino analog is prone to dimer formation in ionization regions due to protonated molecule interactions . The dipropylamino variant may exhibit enhanced dimerization due to increased molecular weight and hydrophobic interactions.

Comparison with Piperidin-1-yl and Imidazol-4-yl Substituted Alcohols

Compounds such as 5-(4’-hydroxydiphenylmethyl)piperidin-1-yl-pentan-1-ol () and 5-(1-trityl-1H-imidazol-4-yl)pentan-1-ol () share structural similarities but differ in functional groups:

Compound Type Key Features Impact on Properties
Piperidin-1-yl Rigid heterocyclic ring Higher melting points (70–84°C)
Imidazol-4-yl Aromatic nitrogen ring Enhanced stability (trityl protection)
Dipropylamino Flexible alkyl chains Lower crystallinity, higher lipophilicity

Synthetic Yields: Piperidin-1-yl derivatives show moderate yields (64–80%), influenced by substituent bulk .

Comparison with Simple Aliphatic Alcohols

Compared to unsubstituted aliphatic alcohols like pentan-1-ol (boiling point: 138°C ), 5-(dipropylamino)pentan-1-ol exhibits:

  • Higher Boiling Point : Due to increased molecular weight and hydrogen bonding from the -OH and amine groups.
  • Reduced Flammability: Amino groups may alter combustion behavior compared to simple alcohols (e.g., pentan-1-ol is classified as flammable, whereas amino alcohols may prioritize irritation hazards ).

Research Findings and Data Analysis

  • Chromatographic Behavior: Compounds with similar retention times (e.g., pentan-1-ol) show distinct migration times due to polarity differences. The dipropylamino variant likely elutes later in reverse-phase chromatography due to hydrophobicity .
  • Toxicity: While 5-(diethylamino)pentan-1-ol is a skin/eye irritant, the dipropylamino analog’s hazards remain unverified but are expected to align with GHS Category 2 classifications .
  • Synthetic Challenges : Longer alkyl chains (propyl vs. ethyl) correlate with reduced yields in related compounds (e.g., 64% for n-propylphenyl vs. 80% for ethylphenyl derivatives ), suggesting steric effects may hinder synthesis.

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